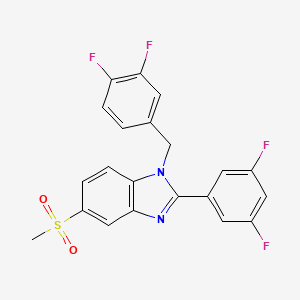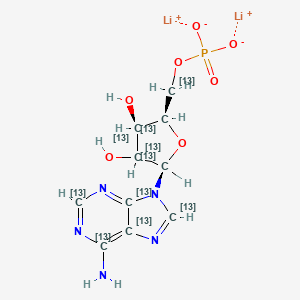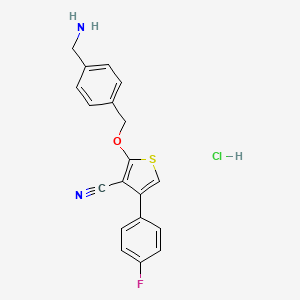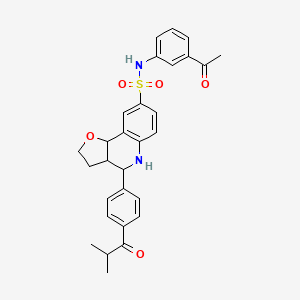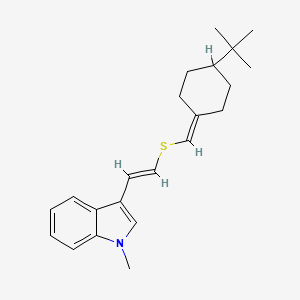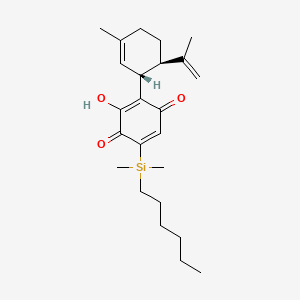
Nlrp3-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nlrp3-IN-23 is a small molecule inhibitor specifically targeting the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a promising therapeutic candidate for conditions such as arthritis, Alzheimer’s disease, and inflammatory bowel disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and oxidation to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Nlrp3-IN-23 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties to achieve the desired chemical structure.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions are intermediates that are further functionalized to yield this compound. Each step is designed to introduce or modify specific functional groups, ultimately leading to the final compound .
Applications De Recherche Scientifique
Nlrp3-IN-23 has a wide range of scientific research applications, including:
Mécanisme D'action
Nlrp3-IN-23 exerts its effects by specifically binding to the NLRP3 protein, preventing its oligomerization and subsequent activation of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines interleukin-1β and interleukin-18, thereby reducing inflammation . The molecular targets and pathways involved include the NLRP3 protein, the adaptor protein ASC, and caspase-1 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to Nlrp3-IN-23 in their ability to inhibit the NLRP3 inflammasome, including:
MCC950: A well-known NLRP3 inhibitor that blocks inflammasome activation by preventing NLRP3 oligomerization.
CY-09: Another NLRP3 inhibitor that targets the ATPase activity of NLRP3.
OLT1177: A small molecule inhibitor that disrupts the interaction between NLRP3 and ASC.
Uniqueness of this compound
This compound is unique in its specific binding affinity and selectivity for the NLRP3 protein, making it a highly effective inhibitor with minimal off-target effects. Its distinct mechanism of action and favorable pharmacokinetic properties further enhance its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C24H36O3Si |
|---|---|
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
5-[hexyl(dimethyl)silyl]-3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H36O3Si/c1-7-8-9-10-13-28(5,6)21-15-20(25)22(24(27)23(21)26)19-14-17(4)11-12-18(19)16(2)3/h14-15,18-19,27H,2,7-13H2,1,3-6H3/t18-,19+/m0/s1 |
Clé InChI |
SNVAGKYEGBHMCI-RBUKOAKNSA-N |
SMILES isomérique |
CCCCCC[Si](C)(C)C1=CC(=O)C(=C(C1=O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C |
SMILES canonique |
CCCCCC[Si](C)(C)C1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


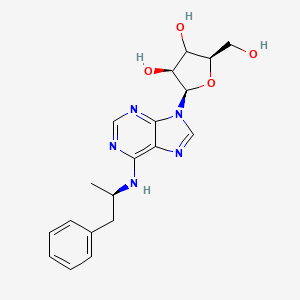
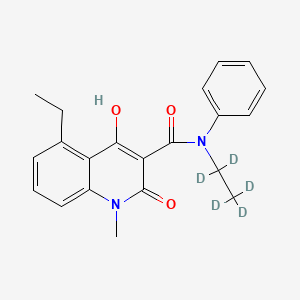
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)
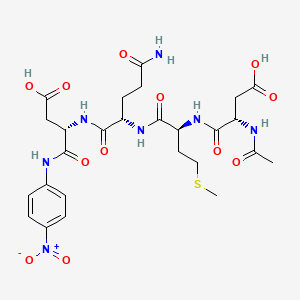
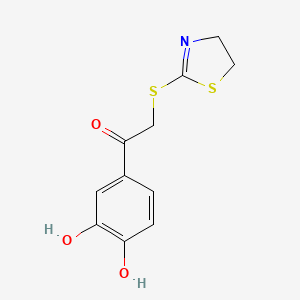

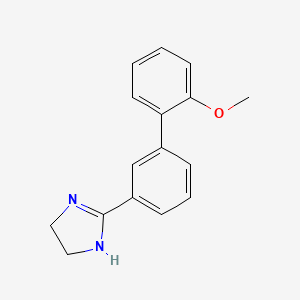
![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)

